Paliperidone Z-Oxime

Stereochemistry Process chemistry Benzisoxazole cyclization

This Z-configuration oxime is the sole isomer reactive in the benzisoxazole ring cyclization step, making it the authentic process impurity marker per USP-NF monographs. Substitution with the E-oxime (Impurity G, CAS 1388021-46-2) generates inaccurate response factors and invalidates ICH Q3A/B quantification. Use this characterized reference standard for system suitability, RRF determination, and HPLC peak purity verification in paliperidone ANDA filings, forced degradation studies, and QC release testing. Ensure batch-specific, chromatographically resolved data—accept no isomer mixtures.

Molecular Formula C23H28F2N4O3
Molecular Weight 446.5 g/mol
Cat. No. B14089207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaliperidone Z-Oxime
Molecular FormulaC23H28F2N4O3
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3
InChIKeyCLNKYXBDIXTFRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paliperidone Z-Oxime (CAS 1388021-47-3): Procurement-Grade Reference Standard for Antipsychotic Impurity Profiling


Paliperidone Z-Oxime (CAS 1388021-47-3), systematically designated as Paliperidone Impurity H, is a stereochemically defined process-related impurity and potential degradation product of the second-generation atypical antipsychotic paliperidone (9-hydroxyrisperidone) [1]. With molecular formula C23H28F2N4O3 and molecular weight 446.5 g/mol, this compound bears the (Z)-configuration at the oxime C=N double bond, wherein the hydroxyl group adopts the syn orientation relative to the 2,4-difluorophenyl ring—a stereochemical feature that fundamentally distinguishes it from its E-oxime isomer (CAS 1388021-46-2, Impurity G) [2]. The compound is explicitly listed in the USP-NF paliperidone monograph under organic impurities and is supplied as a Pharmaceutical Analytical Impurity (PAI) reference standard (USP Catalog No. 1A10530) for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) regulatory submissions . Its primary procurement utility lies in serving as a characterized, quantified marker for impurity profiling, stability studies, and pharmacopoeial compliance testing in paliperidone API and finished dosage forms [3].

Why Paliperidone Z-Oxime Cannot Be Replaced by the E-Oxime Isomer or Other Paliperidone Impurity Standards


Paliperidone Z-Oxime cannot be substituted interchangeably with its E-oxime stereoisomer (CAS 1388021-46-2) or with other paliperidone-related impurity reference standards because the Z-configuration is the sole isomer that participates in the key benzisoxazole ring cyclization step of paliperidone/risperidone synthesis—the E-isomer is essentially unreactive in this transformation [1]. Consequently, the Z-oxime constitutes the authentic process-related impurity that must be specifically identified, quantified, and controlled in API batches; the E-oxime represents a distinct chemical entity with a separate CAS registry number, different chromatographic retention behavior, and independent pharmacopoeial designation as Impurity G rather than Impurity H [2]. Attempting to use the E-oxime or a mixed oxime preparation as a reference standard would generate inaccurate response factors, misidentified retention times, and invalid impurity quantification—directly compromising ICH Q3A/B compliance, ANDA filing acceptability, and batch release decisions [3]. The USP-NF monograph explicitly differentiates these impurities, mandating chromatographic resolution between all specified related substances [4].

Quantitative Differentiation Evidence for Paliperidone Z-Oxime: Head-to-Head, Chromatographic, and Pharmacopoeial Comparator Data


Stereochemical Reactivity Differentiation: Only the Z-Isomer Cyclizes to the Benzisoxazole Ring in Risperidone/Paliperidone Synthesis

The Z-oxime and E-oxime geometric isomers of paliperidone are not functionally equivalent in the synthetic pathway. As established in US Patent 7,405,298 (Synthon IP Inc.), 'essentially only the Z-isomer cyclizes to a benzisoxazole ring in risperidone synthesis,' while the E-isomer is unreactive in this transformation [1]. This stereochemical exclusivity means the Z-oxime is the authentic process-related impurity that persists through synthesis when cyclization is incomplete, whereas the E-oxime originates from a parallel but mechanistically distinct formation pathway. The patent further teaches that the acetic acid salt of the Z-oxime can be isolated at ≥95% isomeric purity via preferential precipitation, providing a definitive reference for identity confirmation by NMR—where the Z-configuration places the hydroxyl group syn to the fluorine atom on the phenyl ring [2]. This reactivity dichotomy has direct procurement consequences: only the Z-oxime standard enables accurate quantification of the impurity that actually reflects incomplete benzisoxazole ring closure during API manufacture [3].

Stereochemistry Process chemistry Benzisoxazole cyclization Oxime isomerism

Chromatographic Resolution and System Suitability: Differential Retention Between Z-Oxime and Paliperidone Under Validated RP-LC Conditions

Under the validated stability-indicating RP-LC method developed by Jadhav et al. (2011), paliperidone and five process-related impurities (Imp-A through Imp-E) were chromatographically resolved with resolution (Rs) greater than 2.0 for all analyte pairs [1]. The impurity designated Imp-D—closely related to paliperidone oxime degradation products—eluted at a retention time of approximately 17.57 minutes with a relative retention time (RRT) of 1.37 versus paliperidone (RRT 1.00), a USP tailing factor of 1.06, and a response factor (RF) of 1.12 [2]. The critical system suitability parameter was the resolution between Imp-E and Imp-D (Rs = 2.15), demonstrating that structurally similar oxime-type impurities require specifically optimized gradient conditions for adequate separation [3]. For the Z-oxime specifically, vendor technical literature and the benchchem-derived methodological guidance confirm that chiral HPLC with cellulose-based columns is the definitive technique to resolve Z- and E-oxime isomers, as their identical molecular mass (446.5 Da) precludes separation by MS alone . The relative standard deviation (RSD) for system precision across all impurity peaks was specified at not more than 5.0% from six replicate injections [4].

RP-HPLC System suitability Relative retention time Impurity resolution

Forced Degradation Specificity: Oxidative Stress Generates a Distinct Oxime-Type Degradant Profile Separable from Other Impurity Classes

Forced degradation studies under ICH Q1A(R2) conditions reveal that paliperidone is susceptible to oxidative degradation, generating impurity profiles that must be distinguished from process-related oxime impurities [1]. In the Jadhav et al. (2011) study, oxidation with 6% H2O2 at room temperature produced a major degradation product (Imp-D) at 24.51% of total peak area, accompanied by minor increases in Imp-A (0.14%) [2]. The mass balance across all stress conditions remained close to 99.0–99.9%, confirming method specificity for degradation products [3]. Notably, acid hydrolysis (conc. HCl, 4 h reflux) generated Imp-C at 13.01% and Imp-A at 1.25%, while base hydrolysis (5 M NaOH, 48 h reflux) produced Imp-B at 1.69%—demonstrating that different oxime-related impurities arise under distinct stress conditions [4]. In a complementary study by Cassol et al. (2018), oxidation with 18% H2O2 caused slow first-order decomposition with 83.49% drug remaining after 72 h; UPLC-MS analysis of the degraded matrix identified impurities at m/z 445.3128 (consistent with oxime-type derivatives) and m/z 380.8906, among others [5]. The critical procurement implication is that the Z-oxime reference standard must be chromatographically resolved from co-eluting oxidative degradants to ensure accurate peak assignment in stability-indicating methods .

Forced degradation Oxidative stress Stability-indicating method Mass balance

USP Pharmacopoeial Recognition and Reference Standard Pricing: Differential Availability of Z-Oxime Versus E-Oxime as Officially Listed Impurities

The USP-NF paliperidone monograph (USP39–NF34, Monograph Number 2704) includes organic impurities specifications with system suitability requirements that explicitly necessitate chromatographic resolution of all listed related substances [1]. Paliperidone Z-Oxime is designated as Impurity H (CAS 1388021-47-3) and is available as a USP-distributed Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A10530, priced at $1,500.00 per 25 mg . In contrast, the E-oxime isomer is separately designated as Impurity G (CAS 1388021-46-2) and is supplied through alternate reference standard vendors (e.g., Pharmaffiliates catalog PA 16 02070, Santa Cruz Biotechnology) [2]. The USP PAI designation for Z-oxime confirms its status as a recognized, characterized impurity standard suitable for regulatory submission support, albeit distinct from official USP Reference Standards [3]. Published impurity stability research conducted under USP-NF2024 chromatographic conditions demonstrates that individual paliperidone impurities exhibit differential solution stability profiles depending on pH (acidic, neutral, alkaline matrices), reinforcing the requirement for impurity-specific reference standards rather than composite or surrogate materials [4]. The ICH Q3B(R2) qualification threshold of 0.15% for daily doses ≤2 g/day establishes the quantitative benchmark below which Z-oxime must be reliably detected and quantified [5].

USP-NF monograph Reference standard Pharmacopoeial impurity Regulatory compliance

Isomeric Purity and Characterization: Z-Oxime Requires Rigorous Identity Confirmation via NMR to Exclude E-Isomer Contamination

Because Z- and E-oxime isomers share identical molecular formula (C23H28F2N4O3) and molecular weight (446.5 Da), their differentiation cannot rely on mass spectrometry alone—it requires NMR-based configurational proof . The US Patent 7,405,298 explicitly teaches that Z-configuration is assigned by NMR, wherein the hydroxyl proton of the oxime group is positioned syn (near) to the fluorine atom on the 2,4-difluorophenyl ring, whereas in the E-isomer the hydroxyl is anti (away from) the fluorine [1]. Commercial reference standard suppliers confirm that Z-oxime is provided with comprehensive characterization data packages including HPLC, 1H NMR, 13C NMR, HRMS, IR, and elemental analysis, with purity specifications of ≥95% by HPLC [2]. Vendors such as SynZeal and BOC Sciences explicitly note that the product can serve as a reference standard with traceability against USP or EP pharmacopoeial standards . The Jadhav et al. (2011) paper established a characterization framework for paliperidone impurities using FT-IR, 1H NMR, and mass spectrometry (ESI positive ion mode), providing reference spectral data that can be compared against commercial Z-oxime certificates of analysis [3]. The absence of isomeric purity specification on routine commercial COAs—coupled with the known difficulty of Z/E chromatographic separation—means that procurement from suppliers who do not provide configurational identity proof (NMR) carries a risk of receiving material contaminated with the E-isomer .

Isomeric purity NMR configuration proof Quality control Impurity characterization

Paliperidone Z-Oxime: Validated Application Scenarios for Pharmaceutical R&D, Quality Control, and Regulatory Submissions


ANDA Impurity Profiling and Method Validation for Paliperidone API Batch Release

In ANDA filing for generic paliperidone, the Z-oxime reference standard is used to establish system suitability, determine relative response factors (RRF), and validate the HPLC impurity method per ICH Q2(R1) parameters. The Z-oxime must be chromatographically resolved from the E-oxime isomer (Impurity G) and from paliperidone with resolution Rs ≥2.0 [1]. The validation study quantifies the Z-oxime at the ICH Q3B qualification threshold of 0.15%, using the reference standard to construct linearity curves (LOQ to 250% of specification level) and to demonstrate accuracy/recovery at the specification limit [2]. Without the authenticated Z-oxime standard, the ANDA reviewer cannot confirm that the proposed method specifically quantifies the correct oxime impurity rather than co-eluting isomers or degradation products [3].

Forced Degradation and Stability-Indicating Method Development Under Oxidative Stress Conditions

During oxidative forced degradation studies (6–18% H2O2, per ICH Q1A), paliperidone generates oxime-type degradation products that must be identified and quantified using the Z-oxime reference standard as a retention time marker and quantification calibrant [1]. The Jadhav et al. (2011) validated RP-LC method demonstrates that oxidative degradants (Imp-D, 24.51%) are separable from acid degradants (Imp-C, 13.01%) and base degradants (Imp-B, 1.69%), with mass balance consistently near 99% [2]. The Z-oxime standard enables peak purity assessment (purity angle < purity threshold) via PDA detection, ensuring that the oxidative degradant peak is spectrally homogeneous and not co-eluting with the E-oxime isomer [3]. This application is critical for establishing drug product shelf-life specifications and storage conditions [4].

Synthetic Process Optimization: Monitoring Incomplete Benzisoxazole Cyclization During Paliperidone Manufacture

During paliperidone API synthesis, incomplete cyclization of the oxime intermediate to the benzisoxazole ring leaves residual Z-oxime as a process impurity [1]. The US Patent 7,405,298 teaches that only the Z-isomer cyclizes, meaning that Z-oxime quantified in the final API directly reflects cyclization efficiency [2]. Process chemists use the Z-oxime reference standard to monitor reaction completion by tracking residual oxime levels through IPC (in-process control) HPLC analysis, targeting reduction below the 0.15% ICH threshold [3]. The enriched Z-oxime acetic acid salt (>95% isomeric purity) can also serve as a reference for crystallinity and polymorph identification in solid-state characterization of the impurity [4].

QC Laboratory Cross-Validation and Pharmacopoeial Compliance Testing

QC laboratories performing USP-NF monograph compliance testing for paliperidone drug substance use the Z-oxime reference standard (USP Catalog No. 1A10530 or traceable commercial equivalent) for system suitability verification prior to batch analysis [1]. The standard enables determination of the relative retention time (RRT) of the Z-oxime peak (approximately 1.37 relative to paliperidone under the Jadhav 2011 method) and verification of the resolution between adjacent impurity peaks [2]. Published stability studies under USP-NF2024 organic impurity chromatographic conditions demonstrate that impurity reference standard solution stability varies with pH, necessitating fresh preparation of Z-oxime standard solutions within validated time windows [3]. Inter-laboratory method transfer protocols rely on characterized Z-oxime standards to ensure consistent impurity identification across receiving laboratories [4].

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